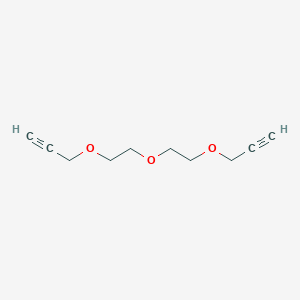

Diethylene Glycol Bis(2-propynyl) Ether

Vue d'ensemble

Description

Diethylene Glycol Bis(2-propynyl) Ether, also known as Bis-propargyl-PEG3, is a crosslinker with alkyne groups at both ends of the molecule . The alkyne groups react with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage .

Molecular Structure Analysis

The molecular formula of Diethylene Glycol Bis(2-propynyl) Ether is C10H14O3 . Its structure includes two propargyl groups, which can form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry .Physical And Chemical Properties Analysis

Diethylene Glycol Bis(2-propynyl) Ether has a molecular weight of 182.22 g/mol . It is a liquid at 20 degrees Celsius . The compound has a boiling point of 103 °C at 6 mmHg and a flash point of 79 °C . Its specific gravity is 1.02 at 20/20°C .Applications De Recherche Scientifique

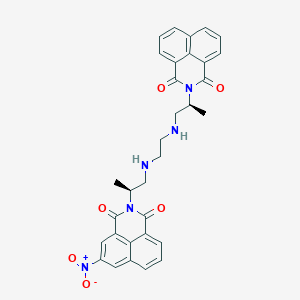

Synthesis of Pyrene-based Fluorescent Chemosensor for Hg2+ Sensing

This compound is used in the synthesis of Pyrene-based fluorescent chemosensors for sensing mercury ions (Hg2+). The chemosensor is highly selective and has been used in living cell imaging . This application is particularly important in environmental monitoring and biomedical research where the detection of mercury ions is crucial .

CO2 Separation from Flue Gas

Another significant application of Diethylene Glycol Bis(2-propynyl) Ether is in the preparation of high-performance antioxidative and acid-resistant membranes for CO2 separation from flue gas . The compound is added into the aqueous phase to improve CO2 permeance by the CO2-philic group, namely ether oxygen . This application is particularly relevant in industries where there is a need to reduce carbon emissions .

Mécanisme D'action

Target of Action

Diethylene Glycol Bis(2-propynyl) Ether, also known as 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)prop-1-yne, is a homobifunctional PEG linker with two propargyl groups . The primary targets of this compound are azide-bearing compounds or biomolecules .

Mode of Action

The propargyl groups of Diethylene Glycol Bis(2-propynyl) Ether form triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This interaction allows the compound to bind to its targets and induce changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diethylene Glycol Bis(2-propynyl) Ether. For instance, it should be stored at 2-8°C and it should be kept away from light, air, and heat . These conditions can affect the compound’s stability and, consequently, its efficacy.

Safety and Hazards

Diethylene Glycol Bis(2-propynyl) Ether is a combustible liquid . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . The compound should be stored under inert gas in a cool, well-ventilated place .

Propriétés

IUPAC Name |

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1-2H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNBDEOGKNZIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylene Glycol Bis(2-propynyl) Ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.